BDP TMR maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

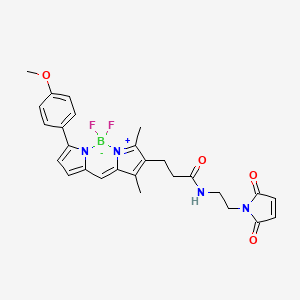

Molecular Formula |

C27H27BF2N4O4 |

|---|---|

Molecular Weight |

520.3 g/mol |

IUPAC Name |

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |

InChI |

InChI=1S/C27H27BF2N4O4/c1-17-22(9-11-25(35)31-14-15-32-26(36)12-13-27(32)37)18(2)33-24(17)16-20-6-10-23(34(20)28(33,29)30)19-4-7-21(38-3)8-5-19/h4-8,10,12-13,16H,9,11,14-15H2,1-3H3,(H,31,35) |

InChI Key |

ZWNBTDYYMRVBDW-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCN5C(=O)C=CC5=O)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BDP TMR Maleimide: A Bright and Versatile Fluorophore for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP TMR maleimide, a bright and photostable fluorophore with applications in life sciences research and drug discovery. This document details its chemical structure, spectral properties, and provides detailed protocols for its use in bioconjugation, with a focus on protein labeling for fluorescence polarization assays and microscopy.

Core Properties of this compound

This compound is a derivative of the borondipyrromethene (BODIPY) dye series, specifically designed for the tetramethylrhodamine (TMR) detection channel. Its maleimide functional group allows for the specific covalent labeling of thiol groups, most commonly the sulfhydryl group of cysteine residues in proteins and peptides.

Chemical Structure and Identity

The core structure of this compound consists of a BODIPY core, which is responsible for its favorable spectral properties, linked to a maleimide moiety that provides the thiol-reactivity.

-

IUPAC Name: 2-(2-(N-maleimidoethylaminocarbonylethyl))-1,3-dimethyl-5-(4-methoxyphenyl)-4,4-difluoroborondipyrromethene[1]

-

Molecular Weight: 520.34 g/mol [2]

-

CAS Number: 2183473-34-7

Physicochemical and Spectral Properties

This compound exhibits exceptional brightness and photostability, making it a superior alternative to traditional fluorophores like TAMRA. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | References |

| Excitation Maximum (λex) | 545 nm | |

| Emission Maximum (λem) | 570 nm | |

| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.95 | |

| Appearance | Purple powder | |

| Solubility | Good in DCM, DMF, and DMSO | |

| Storage Conditions | Store at -20°C in the dark, desiccated |

Synthesis of this compound

The synthesis of the BODIPY core generally involves the condensation of a substituted pyrrole with an appropriate aldehyde or acid chloride, followed by complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂). The meso-position and the pyrrole rings can be functionalized prior to or after the formation of the dipyrromethene core to tune the spectral properties.

The maleimide group is typically introduced by reacting a precursor BODIPY dye containing a reactive amine or carboxyl group with a maleimide-containing crosslinker. For instance, an amine-functionalized BDP TMR dye could be reacted with a maleimide-NHS ester to form the final this compound product.

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general procedure for labeling proteins with this compound. The maleimide group reacts specifically with free sulfhydryl groups of cysteine residues to form a stable thioether bond.

Materials:

-

This compound

-

Protein or peptide containing at least one free cysteine residue

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP or DTT) - optional, for reducing disulfide bonds

-

Purification column (e.g., gel filtration or dialysis cassette)

Protocol:

-

Protein Preparation:

-

Dissolve the protein to be labeled in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.

-

-

Dye Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. This should be done immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Mix gently and incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye by gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 545 nm (for the dye).

-

Diagram 1: Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with this compound.

Fluorescence Polarization Assay for Protein-Protein Interaction

This protocol outlines a competitive fluorescence polarization (FP) assay to study the interaction between a protein of interest and a peptide ligand. The assay measures the displacement of a this compound-labeled peptide from the protein by an unlabeled competitor.

Materials:

-

This compound-labeled peptide (Tracer)

-

Protein of interest

-

Unlabeled competitor peptide/small molecule

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound-labeled peptide (Tracer) in the assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically.

-

Prepare a stock solution of the protein of interest in the assay buffer. The optimal concentration should be determined by titration to achieve a significant polarization window.

-

Prepare a serial dilution of the unlabeled competitor in the assay buffer.

-

-

Assay Setup:

-

In a suitable microplate (e.g., black, 384-well), add the assay buffer.

-

Add the this compound-labeled peptide to all wells at its final working concentration.

-

Add the protein of interest to all wells except the "tracer only" controls.

-

Add the serially diluted unlabeled competitor to the appropriate wells. Include "no competitor" controls.

-

Mix the plate gently and incubate at room temperature for a predetermined time to reach binding equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization (in mP units) using a plate reader with the appropriate excitation (e.g., 530-540 nm) and emission (e.g., 570-580 nm) filters.

-

-

Data Analysis:

-

Subtract the background polarization from the "tracer only" wells.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the competitor.

-

Diagram 2: Fluorescence Polarization Assay Workflow

Caption: Workflow for a competitive fluorescence polarization assay.

Applications

This compound is a versatile tool for a range of applications in biological research and drug discovery.

-

Fluorescence Microscopy: Its brightness and photostability make it ideal for labeling proteins for visualization in fixed and live-cell imaging.

-

Fluorescence Polarization Assays: Due to its relatively long fluorescence lifetime, it is an excellent choice for FP-based studies of protein-protein, protein-peptide, and protein-small molecule interactions.

-

Flow Cytometry: Labeled antibodies or other proteins can be used for the detection and quantification of specific cell populations.

-

High-Throughput Screening (HTS): The simplicity and homogeneous nature of FP assays make this compound-labeled probes suitable for screening large compound libraries for potential inhibitors of biomolecular interactions.

Conclusion

This compound is a high-performance fluorescent probe for the specific labeling of thiol-containing biomolecules. Its superior spectral properties, combined with the specific reactivity of the maleimide group, make it an invaluable tool for researchers in various fields. The detailed protocols provided in this guide offer a starting point for the successful application of this compound in a range of experimental contexts.

References

- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

BDP TMR Maleimide: A Technical Guide to Solubility and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics and bioconjugation applications of BDP TMR maleimide. This bright, borondipyrromethene-based fluorophore is a valuable tool for labeling proteins and other biomolecules through selective reaction with thiol groups, finding utility in fluorescence microscopy, fluorescence polarization assays, and other advanced research applications.

Core Properties and Solubility Profile

This compound is a hydrophobic molecule, a characteristic that dictates its solubility and handling in experimental settings.[1] While highly soluble in several organic solvents, its aqueous solubility is limited. This necessitates the use of organic co-solvents when performing labeling reactions in aqueous buffers.[2][3]

Quantitative Solubility Data

Precise quantitative solubility values (e.g., in mg/mL or mM) for this compound are not extensively published. However, datasheets and protocols consistently report its qualitative solubility in common laboratory solvents. This information is summarized in the table below.

| Solvent | Solubility | Notes |

| Dichloromethane (DCM) | Good | Suitable for initial solubilization and handling.[4][5] |

| Dimethylformamide (DMF) | Good | A common co-solvent for bioconjugation reactions. Recommended to use fresh. |

| Dimethyl sulfoxide (DMSO) | Good | A common co-solvent for bioconjugation reactions. Anhydrous DMSO is recommended for preparing stock solutions. |

| Aqueous Buffers (e.g., PBS) | Poor / Limited | Requires an organic co-solvent for efficient reaction with biomolecules in aqueous media. |

Experimental Protocols

Successful labeling of proteins and other thiolated biomolecules with this compound hinges on proper reagent preparation, optimized reaction conditions, and effective purification of the conjugate.

Preparation of Reagents

This compound Stock Solution:

-

Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or fresh dimethylformamide (DMF) to create a stock solution.

-

A typical concentration for the stock solution is 1-10 mg in 100 µL or a 10 mM solution.

-

Vortex briefly to ensure complete dissolution.

-

Unused stock solution can be stored at -20°C, protected from light and moisture, for up to a month.

Protein/Biomolecule Solution:

-

Dissolve the thiol-containing protein or biomolecule in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES. Avoid buffers containing thiols.

-

A recommended protein concentration is between 1-10 mg/mL.

-

Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through the solution. This is crucial as thiols are susceptible to oxidation.

Reduction of Disulfide Bonds (Optional but Recommended):

-

For proteins, native cysteine residues may exist as disulfide bonds, which are unreactive with maleimides.

-

To ensure the availability of free thiol groups for labeling, treat the protein solution with a reducing agent.

-

Add a 10-100 fold molar excess of a phosphine-based reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).

-

Incubate the mixture for 20-30 minutes at room temperature.

-

If using a thiol-containing reducing agent like DTT, it must be removed prior to the addition of the maleimide dye, typically by dialysis.

Conjugation Reaction

-

Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point for optimization.

-

Gently mix the reaction solution.

-

Flush the reaction vial with an inert gas (nitrogen or argon) and seal it tightly to prevent oxidation of the thiols.

-

Protect the reaction from light and incubate. Incubation can be performed for 2 hours at room temperature or overnight at 4°C.

Purification of the Conjugate

After the incubation period, it is essential to remove the unreacted dye from the labeled protein. Several methods can be employed for purification:

-

Gel Filtration/Size-Exclusion Chromatography: This is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.

-

High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques offer higher resolution purification.

-

Dialysis: This method is generally recommended only for water-soluble maleimides and may be less effective for the hydrophobic this compound.

-

Spin Desalting Columns: These are a rapid method for buffer exchange and removal of small molecules.

Visualizations

Thiol-Maleimide Conjugation Reaction

The core of the labeling process is the Michael addition reaction between the maleimide group of BDP TMR and the thiol group of a cysteine residue on the target biomolecule. This forms a stable thioether bond.

Caption: Chemical reaction of this compound with a protein thiol group.

Experimental Workflow for Protein Labeling

The following diagram outlines the key steps in a typical protein labeling experiment with this compound.

Caption: Experimental workflow for protein labeling with this compound.

References

The Alchemist's Bond: A Technical Guide to Thiol-Reactive Maleimide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The selective and efficient covalent modification of biomolecules is a cornerstone of modern chemical biology, diagnostics, and therapeutics. Among the arsenal of bioconjugation techniques, the reaction of a maleimide group with a thiol stands out as a robust and widely adopted strategy. Its high specificity, rapid kinetics under physiological conditions, and the stability of the resulting linkage have made it indispensable in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.

This in-depth technical guide provides a comprehensive exploration of the core chemistry, kinetic and stability considerations, and practical applications of the maleimide-thiol reaction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully implement this powerful technology.

The Core Chemistry: A Michael Addition Reaction

The fundamental reaction between a maleimide and a thiol is a Michael addition.[1] In this mechanism, the nucleophilic thiolate anion attacks one of the electron-deficient carbons of the maleimide's carbon-carbon double bond, resulting in the formation of a stable thioether bond within a succinimide ring.[1][2] This reaction is highly efficient and proceeds readily in aqueous environments under mild conditions.[3]

Figure 1: The Michael addition of a thiol to a maleimide.

Critical Reaction Parameters

The efficiency and specificity of the maleimide-thiol conjugation are governed by several key parameters that must be carefully controlled.

-

pH: The reaction pH is the most critical factor. The optimal range is between 6.5 and 7.5 .[2] Below pH 6.5, the concentration of the reactive thiolate anion (R-S⁻) is low, slowing the reaction rate. Above pH 7.5, the competing reaction with amines (e.g., the ε-amino group of lysine) becomes more significant, reducing the selectivity for thiols. Furthermore, the maleimide ring itself is susceptible to hydrolysis at higher pH, which renders it unreactive. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

-

Stoichiometry: The molar ratio of maleimide to thiol is crucial for driving the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is often used to ensure all accessible thiols are modified.

-

Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions, especially during long incubation periods.

-

Oxygen Exclusion: Thiols are susceptible to oxidation, which leads to the formation of disulfide bonds (R-S-S-R) that are unreactive with maleimides. To prevent this, it is essential to use degassed buffers and consider flushing reaction vessels with an inert gas such as nitrogen or argon. The inclusion of a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze thiol oxidation.

Quantitative Data: Reaction Kinetics and Stability

The selection of a specific maleimide derivative and the design of conjugation strategies depend on a quantitative understanding of reaction rates and the stability of the resulting adduct.

Reaction Kinetics

The reaction between a maleimide and a thiol follows second-order kinetics. The rate is dependent on the specific structures of both the maleimide and the thiol-containing molecule.

| Maleimide Derivative | Thiol Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reaction Conditions |

| N-ethylmaleimide (NEM) | Cysteine | ~10³ - 10⁴ | pH 7.0 - 7.4, 25°C |

| N-phenylmaleimide (NPM) | Glutathione | Slower than NEM under similar conditions | pH 7.4, 37°C |

| 2,3-Dimethylmaleimide | Cysteine | Significantly slower than NEM | pH 7.0, 25°C |

| Table 1: Comparative Second-Order Rate Constants for Various Maleimide Derivatives. |

Adduct Stability and the Challenge of Reversibility

While the thioether bond formed is generally stable, it is susceptible to a retro-Michael reaction , especially in the presence of other thiols. This reversibility can lead to "payload migration," where the maleimide-linked molecule is transferred to other thiol-containing species in a biological system, such as serum albumin or glutathione. This is a significant concern for the stability and off-target toxicity of ADCs, with reports of 50-75% payload loss in plasma within 7 to 14 days for some thiosuccinimide-containing ADCs.

The stability of the adduct is highly dependent on the local chemical environment and the pKa of the thiol that formed the bond.

| Adduct | Half-life (in presence of glutathione) | Notes |

| N-ethylmaleimide-MPA Adduct | 19 ± 2 hours | MPA = 4-mercaptophenylacetic acid |

| N-ethylmaleimide-N-acetylcysteine Adduct | 337 ± 27 hours | Demonstrates the influence of the thiol structure on stability. |

| Disulfide Bonds | 8 to 45 minutes | For comparison, disulfide bonds are significantly less stable in reducing environments. |

| Table 2: Stability of Thioether Adducts in a Reducing Environment. |

Enhancing Stability: The Role of Succinimide Ring Hydrolysis

The key to overcoming the instability of the thiosuccinimide linkage is the hydrolysis of the succinimide ring. This irreversible ring-opening reaction forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction. The half-life of these ring-opened products can be over two years, providing long-term stability for the conjugate.

References

BDP TMR Maleimide: A Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of fluorescence-based biological research and drug discovery, the demand for bright, photostable, and versatile fluorescent probes is ever-increasing. BDP TMR maleimide, a borondipyrromethene (BODIPY) dye, has emerged as a superior alternative to traditional fluorophores like tetramethylrhodamine (TAMRA) for labeling biomolecules in the TAMRA channel. Its exceptional photophysical properties, including a high quantum yield and long fluorescence lifetime, make it an invaluable tool for a range of applications, from high-resolution microscopy to high-throughput screening. This technical guide provides an in-depth overview of this compound, its properties, and its applications, complete with experimental protocols and data to empower researchers in their scientific endeavors.

Core Properties of this compound

This compound is specifically designed for selective labeling of thiol groups, primarily the sulfhydryl groups of cysteine residues in proteins and peptides. The maleimide moiety reacts with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2]

Physicochemical and Spectral Properties

The key characteristics of this compound are summarized in the table below, providing a direct comparison with the commonly used 6-TAMRA maleimide.

| Property | This compound | 6-TAMRA Maleimide | Reference |

| Molecular Weight | ~520.34 g/mol | ~527.5 g/mol | [3][4] |

| Molecular Formula | C₂₇H₂₇BF₂N₄O₄ | C₂₉H₂₅N₃O₇ | [3] |

| Excitation Max (λex) | ~545 nm | ~546 nm | |

| Emission Max (λem) | ~570 nm | ~575 nm | |

| Quantum Yield (Φ) | ~0.95 | ~0.1 | |

| Solubility | Good in DMSO, DMF, DCM | Good in DMSO, DMF | |

| Storage | -20°C in the dark, desiccated | -20°C in the dark, desiccated |

Advantages of this compound over TAMRA

The primary advantage of this compound lies in its significantly higher fluorescence quantum yield, approaching unity, which makes it substantially brighter than TAMRA. This enhanced brightness is crucial for detecting low-abundance targets and improving signal-to-noise ratios in various assays.

Furthermore, BDP TMR exhibits a longer excited-state lifetime compared to TAMRA. This property is particularly beneficial for fluorescence polarization (FP) assays, where a longer lifetime allows for the measurement of a broader range of molecular sizes and interactions with greater sensitivity. BODIPY dyes, in general, are also known for their high photostability, which is a critical factor for long-term imaging experiments.

Key Applications and Experimental Protocols

Protein and Peptide Labeling

The foundational application of this compound is the covalent labeling of proteins and peptides at cysteine residues. This enables the visualization and tracking of these biomolecules in a multitude of experimental setups.

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest with at least one free cysteine residue

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP, optional)

-

Purification column (e.g., size-exclusion chromatography)

-

BSA and Sodium Azide (for storage)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~545 nm (for BDP TMR). The following formula can be used:

-

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF₂₈₀)) × ε_dye]

-

Where A_max is the absorbance at ~545 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of BDP TMR at ~545 nm, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

-

-

Storage: For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%. Alternatively, add 50% glycerol and store at -20°C.

Diagram: Protein Labeling Workflow

References

The Ultimate Guide to BDP TMR for Fluorescence Polarization Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the BODIPY™ TMR (BDP TMR) fluorophore in fluorescence polarization (FP) assays, a critical tool in drug discovery and molecular interaction studies. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, quantitative performance data, and troubleshooting strategies to empower researchers in leveraging BDP TMR for robust and sensitive FP assays.

Introduction to BDP TMR: A Superior Fluorophore for FP Assays

BDP TMR is a borondipyrromethene fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA).[1][2] However, it offers significant advantages that make it particularly well-suited for fluorescence polarization applications.[2][3]

Key Advantages of BDP TMR:

-

High Quantum Yield: BDP TMR exhibits a high fluorescence quantum yield, approaching unity in some cases, resulting in brighter signals and enhanced assay sensitivity.[1]

-

Long Fluorescence Lifetime: A relatively long excited-state lifetime makes its fluorescence polarization sensitive to binding interactions over a broad molecular weight range.

-

Photostability: BDP dyes are known for their excellent photostability, which minimizes signal degradation during repeated measurements.

-

Reduced Interference: Its red-shifted excitation and emission spectra (~542 nm and ~574 nm, respectively) make assays less susceptible to autofluorescence from biological samples and interference from colored compounds in screening libraries.

-

Low Environmental Sensitivity: The fluorescence of BDP TMR is minimally affected by changes in pH or ionic strength, ensuring consistent performance across various experimental conditions.

These properties collectively contribute to more robust, sensitive, and reliable FP assays, particularly in high-throughput screening (HTS) environments.

The Principle of Fluorescence Polarization with BDP TMR

Fluorescence polarization is a ratiometric technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.

The core principle is as follows:

-

Excitation: A BDP TMR-labeled small molecule (the "tracer") is excited with plane-polarized light.

-

Rotation and Emission:

-

Unbound Tracer: When the tracer is small and unbound, it tumbles rapidly in solution. This rapid rotation during the fluorescence lifetime (the time between excitation and emission) causes the emitted light to be depolarized.

-

Bound Tracer: When the tracer binds to a larger molecule (e.g., a protein receptor), its tumbling is significantly slowed. Consequently, the emitted light remains largely polarized.

-

-

Detection: The emitted light is passed through polarizing filters, and the intensities of the parallel (I_parallel) and perpendicular (I_perpendicular) components relative to the excitation plane are measured.

The degree of polarization is then calculated and is directly proportional to the fraction of the bound tracer. This allows for the quantitative determination of binding affinities and the screening of inhibitors that disrupt the binding interaction.

Quantitative Performance Data of BDP TMR in FP Assays

The following tables summarize the quantitative performance of BDP TMR and its derivatives in various fluorescence polarization assays, demonstrating its utility across different biological systems.

| Fluorophore | Biological System | Assay Type | K_d / K_i / IC_50 | ΔmP (Assay Window) | Z' Factor | Reference |

| BODIPY TMR | Glutamate Carboxypeptidase II (GCPII) | Inhibitor Screening | - | - | 0.82 | |

| BODIPY TMR | G Protein-Coupled Receptors (GPCRs) | Ligand Binding | - | - | - | |

| BODIPY TMR | Sfp (a phosphopantetheinyl transferase) | Inhibitor Screening | - | High FP for bound state | - | |

| BODIPY TMR | Hsp90α | Inhibitor Screening | - | ~160 mP | > 0.5 | |

| TAMRA (similar to BDP TMR) | FAK-paxillin interaction | Inhibitor Screening | K_D = 49.7 ± 12.0 µM | - | - |

Experimental Protocols

This section provides detailed methodologies for labeling biomolecules with BDP TMR and setting up fluorescence polarization assays.

Labeling of Peptides and Proteins with BDP TMR Derivatives

A. Labeling with BDP TMR-NHS Ester (for primary amines):

-

Reagent Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH of 8.0-8.5. A typical concentration is 1-5 mg/mL.

-

Dissolve the BDP TMR-NHS ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL immediately before use.

-

-

Labeling Reaction:

-

Add the BDP TMR-NHS ester solution to the protein solution. A molar excess of 8-fold of the NHS ester is a good starting point for mono-labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.

-

Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.

-

B. Labeling with BDP TMR-Maleimide (for thiols):

-

Reagent Preparation:

-

Dissolve the thiol-containing peptide or protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.

-

If reducing disulfide bonds is necessary, add a 100-fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.

-

Dissolve the BDP TMR-maleimide in DMSO or DMF to a stock concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add the BDP TMR-maleimide solution to the biomolecule solution. A 10-20 fold molar excess of the maleimide is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the labeled product using size-exclusion chromatography, HPLC, or other suitable methods to remove unreacted dye.

-

Competitive Fluorescence Polarization Binding Assay

This protocol describes a typical workflow for screening inhibitors of a protein-ligand interaction.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the target protein (e.g., 20 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

-

BDP TMR Tracer: Dilute the BDP TMR-labeled ligand (tracer) in assay buffer to a concentration that is at or below its K_d for the target protein.

-

Target Protein: Dilute the target protein in assay buffer to a concentration that results in approximately 50-80% binding of the tracer.

-

Test Compounds (Inhibitors): Prepare serial dilutions of the test compounds in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 5 µL) of the test compound dilutions to the wells of a black, low-binding microplate. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

-

Add the target protein solution (e.g., 10 µL) to all wells except the "no protein" controls.

-

Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Add the BDP TMR tracer solution (e.g., 5 µL) to all wells.

-

Incubate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for BDP TMR (e.g., Excitation: 530-540 nm, Emission: 570-580 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC_50 value.

-

The Z' factor, a measure of assay quality, can be calculated using the signals from the positive and negative controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay for HTS.

-

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate common experimental workflows where BDP TMR-based FP assays are employed.

Caption: Workflow for a kinase inhibitor screening assay using a BDP TMR-labeled substrate.

Caption: Workflow for a GPCR antagonist screening assay using a competitive FP format.

Troubleshooting Guide for BDP TMR FP Assays

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Signal-to-Noise Ratio | - Insufficient tracer concentration.- High background fluorescence from buffer or plate.- Quenching of the fluorophore. | - Increase tracer concentration (while keeping it below K_d).- Test buffer components for intrinsic fluorescence.- Use black, low-binding microplates.- Evaluate for quenching by comparing the fluorescence of the free dye to the labeled tracer. |

| Small Assay Window (Low ΔmP) | - The molecular weight difference between the tracer and the binding partner is too small.- The tracer is too large.- The fluorophore is attached via a long, flexible linker ("propeller effect").- The tracer concentration is too high. | - Ensure a significant size difference between the binding partners.- Use a smaller tracer if possible.- Use BDP TMR derivatives with short linkers.- Optimize the tracer concentration to be at or below the K_d. |

| High Data Variability | - Incomplete mixing of reagents.- Pipetting errors.- Assay has not reached equilibrium.- Compound precipitation. | - Ensure thorough mixing after each reagent addition.- Use calibrated pipettes and proper technique.- Optimize incubation times.- Check for compound solubility in the assay buffer. |

| False Positives/Negatives | - Autofluorescent compounds.- Compounds that quench fluorescence.- Light scattering from aggregated compounds or impure protein. | - Pre-screen compounds for autofluorescence at the assay wavelengths.- Perform counter-screens to identify quenchers.- Ensure high purity of the target protein and filter solutions if necessary. |

References

An In-depth Technical Guide to Bioconjugation with Maleimides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a cornerstone of modern biological sciences and therapeutic development. Among the array of chemical strategies available, the reaction of maleimides with thiols (sulfhydryl groups) has emerged as a particularly robust and widely adopted method for the site-specific modification of biomolecules.[][2][3] Its popularity stems from the high selectivity of the maleimide group for the thiol group of cysteine residues under mild, physiological conditions, enabling the precise engineering of proteins, peptides, and oligonucleotides.[4][5]

This technical guide provides a comprehensive overview of bioconjugation with maleimides, detailing the core chemistry, critical reaction parameters, potential side reactions, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and professionals in drug development and the broader life sciences, facilitating the successful design and execution of maleimide-based bioconjugation strategies. A key application highlighted is the construction of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.

Core Chemistry: The Thiol-Maleimide Reaction

The conjugation of a maleimide to a thiol-containing molecule proceeds through a Michael addition reaction. In this mechanism, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.

References

Methodological & Application

Application Notes and Protocols for Labeling Cysteine Residues with BDP TMR Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins and peptides is a cornerstone of modern biological research and drug development. The ability to attach fluorescent probes to specific amino acid residues enables a wide range of applications, from studying protein structure and function to high-throughput screening and diagnostic assays. Cysteine, with its unique thiol (-SH) group, offers a prime target for such specific modification. The maleimide functional group reacts with high selectivity towards the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[1][2][3]

BDP TMR (BODIPY™ TMR) maleimide is a bright and photostable fluorescent dye belonging to the borondipyrromethene class of fluorophores.[4][5] Its spectral properties are similar to tetramethylrhodamine (TMR), making it compatible with existing fluorescence instrumentation. The maleimide derivative of BDP TMR allows for the covalent labeling of cysteine residues in proteins, peptides, and other biomolecules. This document provides detailed application notes and protocols for the successful labeling of cysteine residues with BDP TMR maleimide.

Reaction Principle

The labeling reaction is based on the Michael addition of the thiol group from a cysteine residue to the electron-deficient double bond of the maleimide ring. This reaction is highly specific for thiols at a pH range of 6.5-7.5. At this pH, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines, ensuring high chemoselectivity.

It is crucial to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides. Therefore, a reduction step is often necessary to break any existing disulfide bonds and ensure the availability of free thiol groups for labeling.

Data Presentation

This compound Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₇BF₂N₄O₄ | |

| Molecular Weight | 520.34 g/mol | |

| Excitation Maximum (λex) | 545 nm | |

| Emission Maximum (λem) | 570 nm | |

| Fluorescence Quantum Yield (Φ) | 0.95 | |

| Solubility | Good in DCM, DMF, and DMSO | |

| Storage Conditions | Store at -20°C in the dark, desiccated |

Recommended Reaction Conditions

| Parameter | Recommended Condition | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. | |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | |

| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | An excess of the dye ensures efficient labeling. | |

| Protein Concentration | 1-10 mg/mL | A common starting concentration range. |

Experimental Protocols

Materials and Reagents

-

Protein or peptide containing at least one cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed. Buffers should not contain thiols.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) can also be used, but must be removed before labeling.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., gel filtration, size-exclusion chromatography)

-

Spectrophotometer

Experimental Workflow Diagram

References

Application Notes and Protocols for BDP TMR Maleimide in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR maleimide is a bright, thiol-reactive fluorescent dye with spectral properties similar to tetramethylrhodamine (TAMRA).[1][2] Its maleimide functional group specifically reacts with sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins.[3][4][5] This high specificity makes this compound an excellent tool for labeling proteins and other thiol-containing biomolecules for subsequent analysis by flow cytometry.

Flow cytometry is a powerful technique for single-cell analysis, allowing for the rapid quantification of fluorescent signals on a cell-by-cell basis. The combination of this compound's bright fluorescence and the quantitative power of flow cytometry enables a variety of applications, from studying cell surface protein expression to investigating intracellular processes like apoptosis and oxidative stress.

This document provides detailed application notes and experimental protocols for the use of this compound in flow cytometry.

Key Applications in Flow Cytometry

-

Labeling of Cell Surface Thiols: Quantify the expression of cell surface proteins with accessible cysteine residues. This can be used to identify specific cell populations or to study changes in protein conformation that expose or conceal thiol groups.

-

Labeling of Intracellular Thiols: After cell fixation and permeabilization, this compound can be used to label intracellular proteins. This is useful for studying the expression and localization of cytosolic or organelle-specific proteins.

-

Detection of Apoptosis: While not a direct measure, changes in the overall thiol content of a cell, which can be measured with this compound, may be associated with apoptotic processes.

-

Measurement of Oxidative Stress: Cellular thiol levels, particularly glutathione, are critical in mitigating oxidative stress. Flow cytometry with this compound can be used to assess the overall thiol status of cells as an indicator of their response to oxidative challenges.

-

Immunophenotyping with Labeled Antibodies: this compound can be used to label antibodies, which can then be used for multicolor flow cytometry to identify and characterize different cell populations based on their surface markers.

Quantitative Data

The following table summarizes representative quantitative data that could be obtained using this compound in flow cytometry applications. The values are illustrative and will vary depending on the cell type, experimental conditions, and instrumentation.

| Application | Cell Type | Parameter Measured | Typical Result (Arbitrary Units/Percentage) |

| Cell Surface Thiol Labeling | Lymphocytes | Mean Fluorescence Intensity (MFI) of CD45+ cells | MFI = 5000 ± 500 |

| Percentage of BDP TMR-positive cells | > 95% | ||

| Intracellular Thiol Labeling (Fixed/Permeabilized) | HeLa Cells | MFI of total cell population | MFI = 12000 ± 1500 |

| Coefficient of Variation (CV) of MFI | < 10% | ||

| Oxidative Stress Induction | Jurkat Cells | Fold change in MFI after H2O2 treatment | 0.5-fold decrease |

| Percentage of low-thiol cells | 40% | ||

| Antibody Labeling for Immunophenotyping | PBMCs | Percentage of CD3+ T-cells | 60-70% |

| MFI of CD3+ population | MFI = 8000 ± 700 |

Experimental Protocols

Protocol 1: Labeling of Cell Surface Thiols on Live Cells

This protocol describes the labeling of thiol groups on the surface of live cells for flow cytometry analysis.

Materials:

-

Cells in single-cell suspension (e.g., lymphocytes, cultured cell lines)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed

-

Bovine Serum Albumin (BSA)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash twice with ice-cold, degassed PBS.

-

Resuspend cells at a concentration of 1 x 10^6 cells/mL in degassed PBS.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Immediately before use, dilute the stock solution to a working concentration of 10-100 µM in degassed PBS. The optimal concentration should be determined empirically.

-

-

Labeling Reaction:

-

Add the diluted this compound solution to the cell suspension. A 10-20 fold molar excess of the dye over the estimated number of cell surface thiols is a good starting point.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells twice with ice-cold PBS containing 1% BSA to remove unbound dye.

-

Resuspend the cells in 0.5 mL of PBS with 1% BSA for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer using the appropriate excitation and emission filters for TAMRA (Excitation/Emission maxima: ~542/574 nm).

-

Use an unstained cell sample as a negative control to set the background fluorescence.

-

Protocol 2: Labeling of Intracellular Thiols in Fixed and Permeabilized Cells

This protocol allows for the labeling of both cell surface and intracellular thiol-containing proteins.

Materials:

-

Cells in single-cell suspension

-

This compound

-

Anhydrous DMSO

-

PBS, pH 7.2-7.5

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation and Fixation:

-

Harvest and wash cells as described in Protocol 1.

-

Resuspend cells at 1 x 10^6 cells/mL in PBS.

-

Add an equal volume of Fixation Buffer and incubate for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization:

-

Resuspend the fixed cells in Permeabilization Buffer and incubate for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Dye Preparation and Labeling:

-

Prepare and dilute the this compound as described in Protocol 1.

-

Add the diluted dye to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells twice with PBS containing 1% BSA.

-

Resuspend the cells in 0.5 mL of PBS with 1% BSA.

-

-

Flow Cytometry Analysis:

-

Analyze the cells as described in Protocol 1.

-

Protocol 3: Labeling of Antibodies with this compound for Immunophenotyping

This protocol describes the conjugation of this compound to an antibody for use in flow cytometry.

Materials:

-

Antibody (IgG) to be labeled

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Degassed buffer, pH 7.0-7.5 (e.g., PBS, HEPES)

-

Anhydrous DMSO

-

Purification column (e.g., gel filtration)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in degassed buffer at a concentration of 1-10 mg/mL.

-

(Optional) To increase the number of available thiols, disulfide bonds can be partially reduced by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unconjugated dye by passing the reaction mixture through a gel filtration column.

-

-

Characterization and Storage:

-

Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance at 280 nm (for protein) and ~542 nm (for BDP TMR).

-

Store the labeled antibody at 4°C, protected from light. Add a stabilizer like BSA and a preservative like sodium azide for long-term storage.

-

-

Staining for Flow Cytometry:

-

Use the BDP TMR-labeled antibody to stain cells following standard immunophenotyping protocols.

-

Visualizations

Caption: Workflow for labeling cell surface thiols with this compound.

Caption: Covalent bond formation between this compound and a protein thiol.

Caption: Decision tree for choosing the appropriate labeling protocol.

References

Step-by-Step Guide to BDP TMR Maleimide Conjugation: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the conjugation of BDP TMR maleimide to thiol-containing biomolecules, such as proteins and peptides. BDP TMR is a bright borondipyrromethene fluorophore ideal for applications requiring sensitive detection in the TAMRA (tetramethylrhodamine) channel.[1][2] Maleimide chemistry offers a highly selective method for labeling cysteine residues, forming a stable thioether bond under mild conditions.[][4]

Introduction to this compound Conjugation

This compound is a thiol-reactive fluorescent dye that enables the covalent labeling of proteins, peptides, and other molecules containing free sulfhydryl groups.[5] The maleimide group reacts specifically with thiols via a Michael addition reaction, primarily targeting the side chains of cysteine residues. This specific conjugation is advantageous for creating precisely labeled biomolecules for various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

The reaction is most efficient at a pH range of 6.5-7.5, which is compatible with the stability of most proteins. At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines, ensuring high selectivity.

Materials and Reagents

| Reagent | Supplier | Purpose |

| This compound | Various | Fluorescent labeling |

| Biomolecule (Protein/Peptide) | User-provided | Molecule to be labeled |

| Anhydrous DMSO or DMF | Various | To dissolve this compound |

| Reaction Buffer (e.g., PBS, HEPES, Tris) | Various | Maintain optimal pH for conjugation |

| TCEP (Tris(2-carboxyethyl)phosphine) | Various | (Optional) To reduce disulfide bonds |

| Purification Column (e.g., Sephadex) | Various | To separate conjugate from free dye |

| Storage Buffer | User-provided | To store the final conjugate |

Experimental Protocols

Preparation of Reagents

a. Biomolecule Solution:

-

Dissolve the thiol-containing biomolecule (e.g., protein, peptide) in a degassed reaction buffer (e.g., 10-100 mM PBS, HEPES, or Tris) at a pH of 7.0-7.5.

-

The recommended protein concentration is between 1-10 mg/mL.

-

To degas the buffer, apply a vacuum for several minutes or bubble an inert gas like nitrogen or argon through it. This is crucial as thiols can be sensitive to oxidation.

b. (Optional) Reduction of Disulfide Bonds:

-

If the biomolecule contains disulfide bonds that need to be reduced to expose free thiol groups, add a 10-100 fold molar excess of TCEP to the biomolecule solution.

-

Incubate the mixture for 20-30 minutes at room temperature.

-

Note: If using DTT (dithiothreitol) as a reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide reagent, as it will compete in the reaction.

c. This compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO or DMF.

-

Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh immediately before use. Unused stock solution can be stored at -20°C in the dark for up to a month.

Conjugation Reaction

-

While gently stirring or vortexing the biomolecule solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the dye relative to the biomolecule. The optimal ratio may need to be determined empirically for each specific application.

-

Flush the reaction vial with an inert gas (nitrogen or argon) before sealing it tightly to minimize oxidation.

-

Protect the reaction from light by wrapping the vial in aluminum foil or placing it in a dark container.

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.

(Optional) Quenching the Reaction

-

To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

Purification of the Conjugate

-

Separate the labeled biomolecule from the unreacted this compound and other reaction components. Common purification methods include:

-

Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex) equilibrated with the desired storage buffer. The first colored band to elute will be the fluorescently labeled protein.

-

Dialysis: This method is suitable for removing small molecule impurities.

-

High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques can provide higher purity conjugates.

-

Characterization of the Conjugate

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of BDP TMR (Amax ≈ 545 nm).

-

Calculate the concentration of the biomolecule and the dye using the Beer-Lambert law:

-

Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

-

Dye Concentration (M) = Amax / εdye

Where:

-

CF280 is the correction factor for the dye's absorbance at 280 nm (for BDP TMR, CF280 is approximately 0.16).

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εdye is the molar extinction coefficient of BDP TMR at its Amax.

-

-

DOL = Dye Concentration / Protein Concentration

Storage of the Conjugate

-

For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark.

-

For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C. Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also improve stability.

Quantitative Data Summary

| Parameter | Recommended Value | Reference |

| Biomolecule Concentration | 1-10 mg/mL | |

| Reaction Buffer pH | 7.0 - 7.5 | |

| This compound Stock | 10 mM in anhydrous DMSO or DMF | |

| Dye:Biomolecule Molar Ratio | 10:1 to 20:1 | |

| TCEP Molar Excess (optional) | 10-100 fold | |

| Incubation Time | 2 hours at RT or overnight at 2-8°C | |

| BDP TMR Absorbance Max (Amax) | ~545 nm | |

| BDP TMR Emission Max | ~570 nm | |

| BDP TMR CF280 | ~0.16 |

Visual Workflow and Reaction Mechanism

Caption: Experimental workflow for this compound conjugation.

Caption: Reaction mechanism of maleimide with a thiol group.

References

BDP TMR Maleimide for Single-Molecule Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR maleimide is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral properties, similar to tetramethylrhodamine (TAMRA), coupled with a high quantum yield and photostability, make it an excellent candidate for single-molecule spectroscopy (SMS) applications, including single-molecule Förster Resonance Energy Transfer (smFRET).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in labeling biomolecules for single-molecule studies.

Photophysical and Chemical Properties

This compound is a thiol-reactive dye, meaning it readily forms a stable thioether bond with sulfhydryl groups (e.g., from cysteine residues in proteins) under mild conditions (pH 6.5-7.5).[4] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₇BF₂N₄O₄ | [4] |

| Molecular Weight | 520.34 g/mol | |

| Excitation Maximum (λ_ex) | 542-545 nm | |

| Emission Maximum (λ_em) | 570-574 nm | |

| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 | |

| Solubility | Good in DCM, DMF, DMSO | |

| Reactive Group | Maleimide | |

| Target Moiety | Thiols (e.g., Cysteine) |

Key Applications in Single-Molecule Spectroscopy

-

smFRET: BDP TMR can serve as either a donor or an acceptor fluorophore in smFRET experiments to measure intramolecular distances and dynamics of biomolecules.

-

Protein Dynamics and Conformational Changes: Tracking the fluorescence of a single BDP TMR molecule attached to a protein can reveal information about its folding, unfolding, and binding events.

-

Molecular Motors: Observing the movement of single motor proteins labeled with BDP TMR can elucidate their mechanism of action.

-

Fluorescence Correlation Spectroscopy (FCS): The high brightness of BDP TMR is advantageous for FCS studies to determine diffusion coefficients and concentrations of labeled molecules.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the site-specific labeling of a protein containing a unique cysteine residue.

Materials:

-

Protein of interest with a single, accessible cysteine residue in a suitable buffer (e.g., 1x PBS, 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5).

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Reducing agent (e.g., TCEP or DTT).

-

Purification column (e.g., Sephadex G-25) or dialysis system.

-

Optional: Anaerobic chamber or nitrogen gas.

Procedure:

-

Protein Preparation:

-

Dissolve the protein to a concentration of 50-100 µM in the labeling buffer.

-

To ensure the cysteine residue is reduced and available for labeling, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. DTT can also be used, but it must be removed before adding the maleimide dye.

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For 1 µmol of dye, add 100 µL of DMSO. Vortex to dissolve completely. This stock solution should be used immediately or stored in small aliquots at -20°C, protected from light and moisture.

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, add a 10-20 fold molar excess of the this compound stock solution.

-

Incubate the reaction for 2 hours to overnight at 4°C or room temperature, protected from light. The optimal time and temperature should be determined empirically for each protein.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against the desired storage buffer.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (around 545 nm). The following formula can be used:

-

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]

-

Where A_max is the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its λ_max, and CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

-

-

-

Storage:

-

Store the labeled protein at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol may be necessary for long-term storage at -20°C.

-

Protocol 2: Sample Preparation for Single-Molecule Imaging (TIRF Microscopy)

This protocol outlines the preparation of a sample chamber for single-molecule imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

-

Labeled protein solution (typically at pM to nM concentrations).

-

Microscope coverslips and slides.

-

PEGylation reagents (e.g., mPEG-SVA and biotin-PEG-SVA).

-

Streptavidin.

-

Biotinylated antibody or other immobilization reagents.

-

Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox).

Procedure:

-

Chamber Preparation:

-

Clean microscope slides and coverslips thoroughly.

-

Functionalize the surface of the coverslip with a mixture of mPEG-SVA and biotin-PEG-SVA to create a passivated surface with biotin handles for immobilization.

-

Assemble a flow chamber using the PEGylated coverslip and a slide with double-sided tape.

-

-

Immobilization:

-

Incubate the chamber with a solution of streptavidin to bind to the biotinylated surface.

-

Introduce a biotinylated antibody or other molecule that specifically binds to the labeled protein of interest.

-

Introduce the this compound-labeled protein at a very low concentration (pM to nM range) to ensure single molecules are well-separated on the surface.

-

-

Imaging:

-

Mount the sample chamber on the TIRF microscope.

-

Add the imaging buffer containing an oxygen scavenging system to reduce photobleaching.

-

Excite the sample with a laser line close to the excitation maximum of BDP TMR (e.g., 532 nm or 561 nm).

-

Collect the fluorescence emission using an appropriate filter set and a sensitive camera (e.g., EMCCD).

-

Visualizations

Caption: Chemical structure of this compound.

Caption: Thiol-maleimide coupling reaction.

Caption: Single-molecule spectroscopy workflow.

References

BDP TMR Maleimide: Application Notes and Protocols for Detecting Free Thiols in Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR maleimide is a bright and photostable fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Its maleimide functional group reacts specifically with free thiol (sulfhydryl) groups, primarily found in cysteine residues of proteins, to form a stable thioether bond. This specific reactivity makes this compound an excellent tool for the fluorescent labeling and detection of proteins, enabling researchers to study protein structure, function, and localization. With excitation and emission maxima in the green-orange region of the spectrum, it is compatible with common fluorescence microscopy and plate reader setups.[1][][3][4][5]

These application notes provide detailed protocols for using this compound to label and detect free thiols in proteins for various applications, including fluorescence microscopy and fluorescence polarization assays.

Properties of this compound

A summary of the key properties of this compound is presented in the table below. These values are essential for designing experiments and analyzing data.

| Property | Value | Reference(s) |

| Molecular Weight | ~520.34 g/mol | |

| Excitation Maximum (λex) | ~542-545 nm | |

| Emission Maximum (λem) | ~570-574 nm | |

| Molar Extinction Coefficient (ε) | ~55,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.64 - 0.95 | |

| Reactive Group | Maleimide | |

| Target Functional Group | Thiol (-SH) | |

| Solubility | Good in DMSO, DMF | |

| Storage Conditions | -20°C, protected from light, desiccated |

Experimental Protocols

General Protein Labeling with this compound

This protocol describes the fundamental steps for conjugating this compound to proteins containing free cysteine residues.

Figure 1: General workflow for labeling proteins with this compound.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.2)

-

Reducing agent (e.g., TCEP-HCl)

-

Purification column (e.g., gel filtration column)

-

Spectrophotometer

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a thiol-free buffer at a concentration of 1-10 mg/mL.

-

Reduce Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP-HCl and incubate for 30-60 minutes at room temperature.

-

Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

-

Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using a gel filtration column or dialysis.

-

Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the absorbance of the labeled protein at 280 nm and the absorbance maximum of this compound (~542 nm).

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

A₂₈₀ = Absorbance of the labeled protein at 280 nm

-

A_max = Absorbance of the labeled protein at the dye's maximum absorption wavelength (~542 nm)

-

CF = Correction factor (A₂₈₀ of the free dye / A_max of the free dye). For BDP TMR, this is approximately 0.16.

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)

-

-

DOL = A_max / (ε_dye × Protein Concentration (M))

-

ε_dye = Molar extinction coefficient of this compound (~55,000 M⁻¹cm⁻¹)

-

-

Detection of Protein S-Nitrosylation using a Modified Biotin-Switch Technique with this compound

S-nitrosylation is a reversible post-translational modification of cysteine thiols that plays a crucial role in redox signaling. The biotin-switch technique is a widely used method to detect S-nitrosylated proteins. This protocol adapts the biotin-switch technique to use this compound for fluorescent detection.

Figure 2: Workflow for detecting S-nitrosylated proteins using a modified biotin-switch technique with this compound.

Materials:

-

Cell or tissue lysate

-

Blocking buffer (containing a non-fluorescent thiol-blocking agent like N-ethylmaleimide)

-

Reducing agent (e.g., sodium ascorbate)

-

This compound

-

Wash buffers

-

SDS-PAGE and Western blot reagents or fluorescence microscope

Procedure:

-

Block Free Thiols: Incubate the protein sample with a blocking buffer containing a non-fluorescent thiol-reactive compound to block all free cysteine residues.

-

Remove Excess Blocking Agent: Thoroughly wash the sample to remove any unreacted blocking agent.

-

Selectively Reduce S-Nitrosothiols: Treat the sample with a reducing agent, such as sodium ascorbate, to specifically reduce the S-nitrosothiol bonds, regenerating free thiol groups.

-

Label with this compound: Immediately label the newly exposed thiol groups by incubating the sample with this compound.

-

Detection: The BDP TMR-labeled proteins, which were originally S-nitrosylated, can now be visualized and quantified using methods such as in-gel fluorescence scanning after SDS-PAGE, or by fluorescence microscopy for cellular localization studies.

Fluorescence Microscopy of Labeled Proteins

This protocol outlines the general steps for visualizing BDP TMR-labeled proteins in cells.

Materials:

-

Cells cultured on coverslips

-

BDP TMR-labeled protein of interest

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for TMR (e.g., excitation ~540/25 nm, emission ~605/55 nm).

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat as required for the experiment.

-

Incubation with Labeled Protein (for extracellular or cell-permeable proteins): Incubate the cells with the BDP TMR-labeled protein under desired conditions.

-

Washing: Wash the cells with PBS to remove unbound labeled protein.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization (for intracellular targets): If the target is intracellular, permeabilize the cells with a permeabilization buffer.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with a suitable filter set for TMR. Acquire images and analyze the localization and intensity of the fluorescence signal. To improve image quality, optimize illumination settings to minimize photobleaching.

Fluorescence Polarization Assay for Protein-Thiol Interactions

Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. When a small fluorescent molecule like this compound binds to a larger protein, its rotational motion is slowed, leading to an increase in the polarization of its emitted fluorescence. This principle can be used to monitor the binding of a BDP TMR-labeled peptide or small molecule to a protein.

Figure 3: Principle and workflow of a fluorescence polarization assay.

Materials:

-

BDP TMR-labeled peptide or small molecule (ligand)

-

Target protein

-

Assay buffer

-

Microplate (e.g., black, 96-well or 384-well)

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the target protein in the assay buffer. Prepare a solution of the BDP TMR-labeled ligand at a constant concentration.

-

Set up the Assay: In a microplate, add the BDP TMR-labeled ligand to each well. Then, add the different concentrations of the target protein to the respective wells. Include control wells with only the labeled ligand (for minimum polarization) and buffer alone (for background).

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

Measure Fluorescence Polarization: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for BDP TMR.

-

Data Analysis: Plot the fluorescence polarization values against the protein concentration. The resulting binding curve can be used to determine the binding affinity (e.g., the dissociation constant, Kd).

Data Presentation

Illustrative Comparison of Thiol-Reactive Dyes

The following table provides an illustrative comparison of this compound with other common thiol-reactive fluorescent dyes. The values for labeling efficiency and signal-to-noise ratio are representative and can vary depending on the protein and experimental conditions.

| Dye | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Illustrative Labeling Efficiency | Illustrative Signal-to-Noise Ratio |

| This compound | ~542 | ~574 | ~0.64-0.95 | High | Excellent |

| Fluorescein-5-Maleimide | ~494 | ~518 | ~0.92 | Moderate | Good |

| Tetramethylrhodamine-5-Maleimide | ~555 | ~580 | ~0.21 | High | Very Good |

| Alexa Fluor™ 488 C₅ Maleimide | ~495 | ~519 | ~0.92 | Very High | Excellent |

| Alexa Fluor™ 546 C₅ Maleimide | ~556 | ~573 | ~0.79 | Very High | Excellent |

Troubleshooting

Common issues encountered during protein labeling with maleimide dyes and their potential solutions are outlined below.

| Problem | Possible Cause | Suggested Solution |

| Low or no labeling | - Insufficient reduction of disulfide bonds- Hydrolysis of the maleimide group- Presence of thiol-containing substances in the buffer- Low protein concentration | - Increase the concentration of the reducing agent or the incubation time.- Prepare fresh dye stock solution and use it immediately.- Use a thiol-free buffer for the labeling reaction.- Concentrate the protein solution before labeling. |

| Protein precipitation | - Over-labeling of the protein- Change in protein pI and solubility | - Reduce the molar excess of the dye in the labeling reaction.- Optimize the labeling pH and buffer conditions. |

| High background fluorescence | - Incomplete removal of unreacted dye | - Improve the purification step (e.g., use a longer gel filtration column or perform additional dialysis steps). |

For more detailed troubleshooting, refer to technical support guides from dye manufacturers.

References

Application Notes and Protocols for BDP TMR Maleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and use of BDP TMR maleimide, a bright borondipyrromethene-based fluorescent dye. The included protocols offer step-by-step instructions for the conjugation of this compound to thiol-containing biomolecules, such as proteins and peptides, which is a common application in microscopy and fluorescence polarization assays.

Section 1: Product Information and Storage